4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone
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Overview
Description
4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone is an organic compound with a complex structure that includes a sulfone group, a pyrimidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone typically involves multi-step reactions. One common method includes the reaction of 4-methylphenyl sulfone with 4-(4-methylpiperazino)-2-phenyl-5-pyrimidine under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazino)-3-pyridinamine: Shares the piperazine moiety and has similar biological activities.
4-(4-Methylpiperazino)benzylamine: Contains a similar piperazine structure and is used in similar applications.
Uniqueness
4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone is unique due to its combination of a sulfone group with a pyrimidine ring and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-10-19(11-9-17)29(27,28)20-16-23-21(18-6-4-3-5-7-18)24-22(20)26-14-12-25(2)13-15-26/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROMUTUCWCBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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